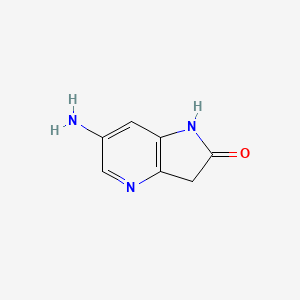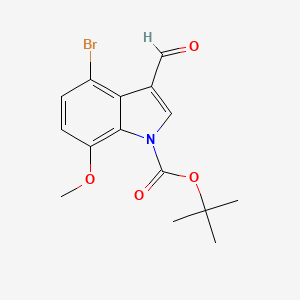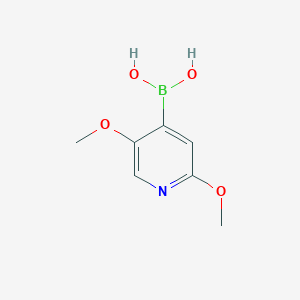![molecular formula C9H7BrF3NO B1378405 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide CAS No. 1437794-64-3](/img/structure/B1378405.png)
2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
“2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7BrF3NO . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide” consists of a phenyl ring substituted with a bromo group, a trifluoromethyl group, and an acetamide group . The InChI code for this compound is 1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide” include a melting point of 144-146°C, a predicted boiling point of 346.6±42.0 °C, and a predicted density of 1.666±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Shift Sensitivity in NMR Studies
2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (BTFMA) has been employed as a trifluoromethyl probe in fluorine (19F) NMR studies, particularly to evaluate the sensitivity of 19F NMR chemical shifts to the local environment. BTFMA exhibited significant chemical shift dispersion, indicating its high sensitivity to changes in solvent polarity and its potential in elucidating distinct protein conformers or states in NMR spectroscopy (Ye et al., 2015).
Antimicrobial and Hemolytic Activity
Derivatives of 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide have been synthesized and evaluated for antimicrobial and hemolytic activity. A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated variable antimicrobial activity against selected microbial species. The compounds 6d and 6f, in particular, exhibited notable potency against a panel of microbes, indicating the potential of these derivatives as antimicrobial agents (Gul et al., 2017).
Structural Elucidation and Biological Assessment
2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and its derivatives have been synthesized and characterized for their antimicrobial activity. The structural elucidation of these compounds, including 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide, provides valuable insights into their potential as antimicrobial agents. The compound N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide exhibited selective high inhibitory effects against certain microbial strains, showcasing its potential for further biological screening and application (Ghazzali et al., 2012).
Synthesis and Antimicrobial Properties
Various derivatives of 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide have been synthesized and assessed for their antimicrobial properties. The presence of fluorine atoms and specific structural modifications in these derivatives has shown to enhance their antimicrobial effectiveness against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).
Safety And Hazards
Zukünftige Richtungen
The use of fluorinated compounds, such as “2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide”, in 19F NMR studies of proteins has been discussed in the literature . These studies aim to optimize the resolution of 19F NMR by using fluorinated moieties whose chemical shifts are sensitive to subtle changes in the local dielectric and magnetic shielding environment . This suggests potential future directions in the field of protein structure-function studies using fluorinated compounds.
Eigenschaften
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAONUCUCBQVJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



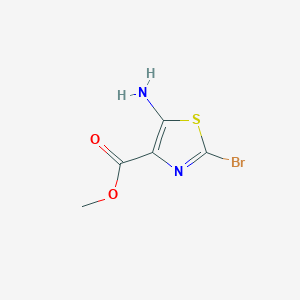
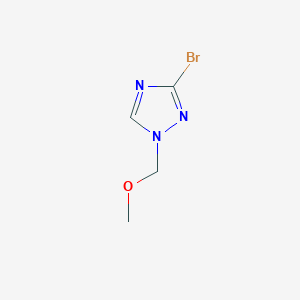
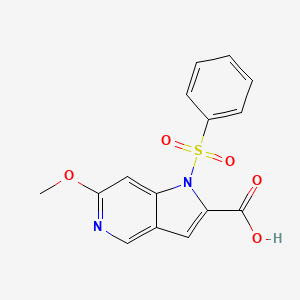
![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1378327.png)
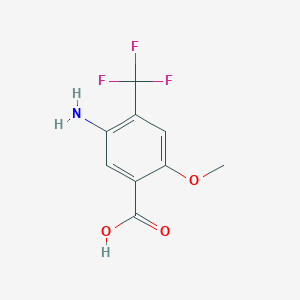
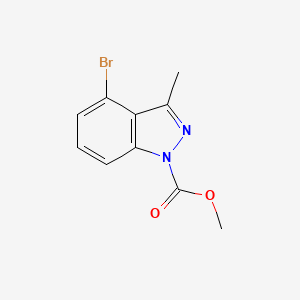
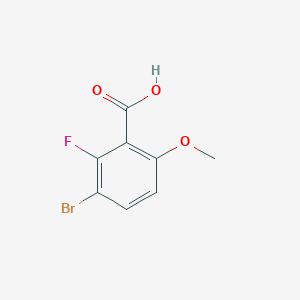
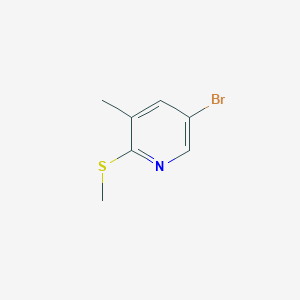
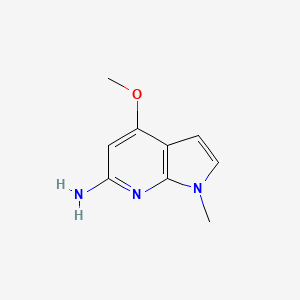
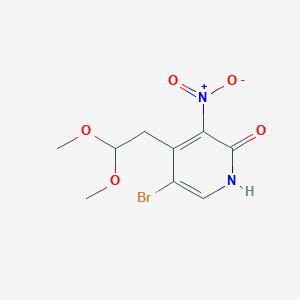
![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)
